3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl-N-acylhydrazone is a synthetic compound belonging to the class of N-acylhydrazones (NAH). It is characterized by the presence of a 1,2,4-oxadiazole ring linked to an acylhydrazone moiety via the 5-position of the oxadiazole. This compound and its derivatives have been investigated as potential anti-parasitic agents, specifically against Trypanosoma cruzi. [, ]
Synthesis Analysis
The synthesis of 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl-N-acylhydrazone derivatives typically involves a multi-step process. The first step involves the preparation of the 3-(4-fluorophenyl)-1,2,4-oxadiazole core. This can be achieved through various methods, including the reaction of 4-fluorobenzohydrazide with a suitable cyclizing agent. The subsequent step involves the condensation of the oxadiazole core with an appropriate acylhydrazide to generate the final N-acylhydrazone product. []
Molecular Structure Analysis
The molecular structure of 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl-N-acylhydrazone features a planar 1,2,4-oxadiazole ring connected to a 4-fluorophenyl group at the 3-position. The acylhydrazone moiety is linked to the oxadiazole through a nitrogen atom at the 5-position. The conformation and spatial arrangement of the acylhydrazone moiety can vary depending on the specific substituents present. []
Chemical Reactions Analysis
3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl-N-acylhydrazones can undergo various chemical reactions. The presence of the hydrazone functionality makes them susceptible to hydrolysis, reduction, and cyclization reactions. The oxadiazole ring can also participate in nucleophilic substitution reactions. The specific reactivity of these compounds is influenced by the nature of the substituents on the acylhydrazone moiety and the reaction conditions employed. [, ]
Applications
3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl-N-acylhydrazones have been primarily investigated for their potential applications as anti-parasitic agents. Studies have demonstrated their activity against Trypanosoma cruzi, the causative agent of Chagas disease. [, ]
Compound Description: This compound is the product of a reaction between 2-Chloro-N-(2,6-dimethylphenyl)acetamide and 5-(2-Hydroxyphenyl)-3-(4-fluorophenyl)phenyl-1,2,4-oxadiazole. Its crystal structure has been determined via X-ray diffraction. []
Relevance: This compound shares the core 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety with the target compound, 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide. The difference lies in the connection point of the oxadiazole and the nature of the acetamide substituent. []
Compound Description: This refers to a series of compounds explored for their anti-Trypanosoma cruzi activity. These compounds exhibited potent trypanocidal activity at non-cytotoxic concentrations. [] Further structural optimizations within this series led to the identification of in vivo active compounds against T. cruzi. []
Relevance: This series of compounds, specifically the 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety, represents a key structural element present in the target compound, 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide. This shared fragment indicates a potential common starting point in the synthesis and suggests possible similarities in biological activity. []
2-[4-(3-{(R)-1-[4-(2-Aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)
Compound Description: BI 665915 is a potent and selective five-lipoxygenase-activating protein (FLAP) inhibitor. It demonstrates excellent FLAP binding potency (IC50 < 10 nM) and potent inhibition of leukotriene B4 (LTB4) synthesis in human whole blood (IC50 < 100 nM). [, ] It exhibits an excellent cross-species drug metabolism and pharmacokinetics (DMPK) profile with a predicted low human clearance. []
Relevance: While not directly sharing the same core structure as 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide, BI 665915 also features a 1,2,4-oxadiazole ring as a central structural element. Additionally, both compounds are part of research efforts focused on developing new pharmaceutical agents, with BI 665915 representing a successful example of an oxadiazole-containing drug candidate. []
Compound Description: Compound 7 is an anti-HIV-1 compound that binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. [] It demonstrates antiviral activity and competes with PI(4,5)P2 for MA binding, reducing the production of new virus. [] It also displays a broad neutralizing anti-HIV activity. []
Relevance: This compound shares the core 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety with the target compound, 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide, further highlighting the significance of this specific oxadiazole derivative in medicinal chemistry. The primary difference between the two compounds lies in the linkers and substituents attached to the oxadiazole ring. []
Compound Description: This series of acetamide derivatives was designed as dual modulators of acetyl-CoA carboxylase 2 (ACC2) and peroxisome proliferator-activated receptors (PPARs). [] These compounds exhibit both ACC2 inhibitory and PPARa/PPARd agonistic activities, making them promising candidates for treating metabolic syndrome-related diseases like obesity, dyslipidemia, and type 2 diabetes. []
Relevance: While not sharing the same substituents on the 1,2,4-oxadiazole ring, this series highlights the potential of acetamide derivatives connected to the oxadiazole scaffold, a structural feature also found in 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide. The research on these N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides underscores the versatility of the oxadiazole core for developing compounds with diverse biological activities. []
Compound Description: C22, a drug-like compound with antibacterial activity, was identified as a potential inhibitor of InhA and EthR in Mycobacterium tuberculosis. [] These enzymes are involved in the synthesis of mycolic acid, a critical component for the viability of the bacteria. [] Computational studies suggest C22 possesses favorable drug-likeness, ADMET properties, and binding stability to its target proteins. []
Relevance: Sharing the 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl core structure with 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide, C22 strengthens the evidence for the therapeutic potential of this specific oxadiazole derivative. Although targeting different pathways, the presence of this shared structural motif in compounds with diverse biological activities showcases the versatility of the 1,2,4-oxadiazole scaffold in drug design. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.